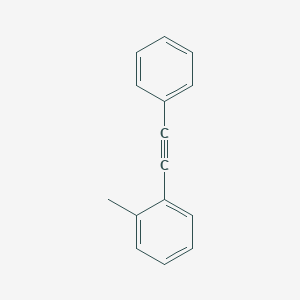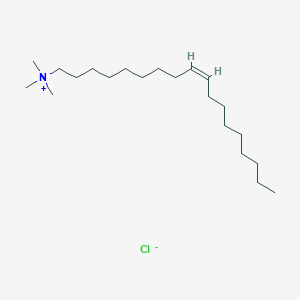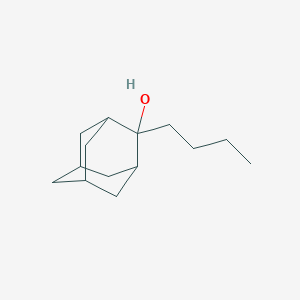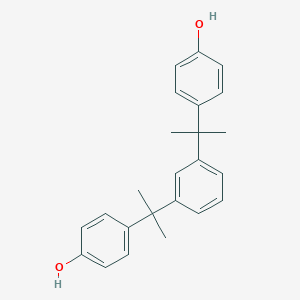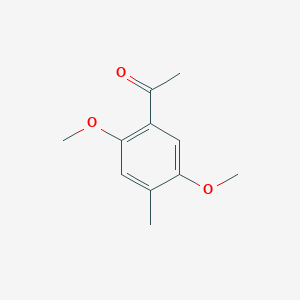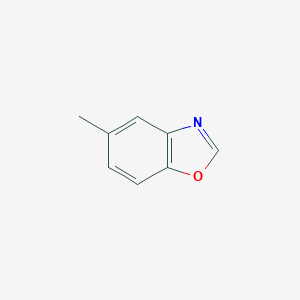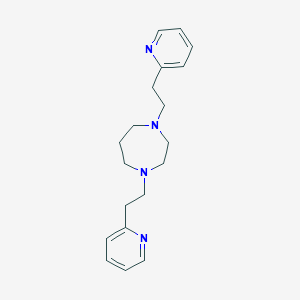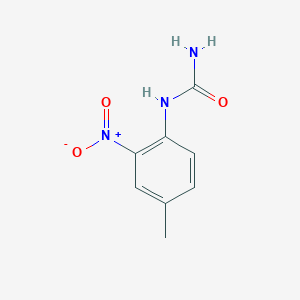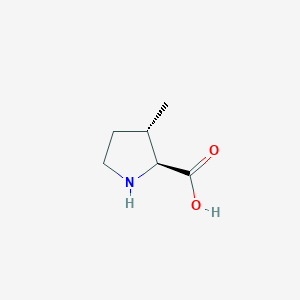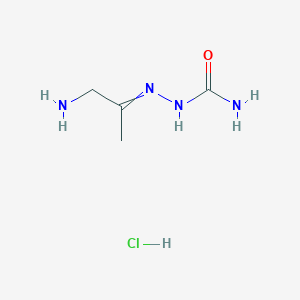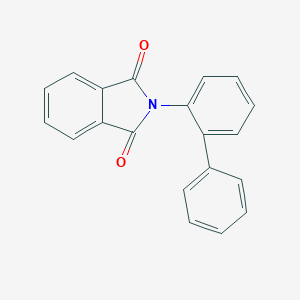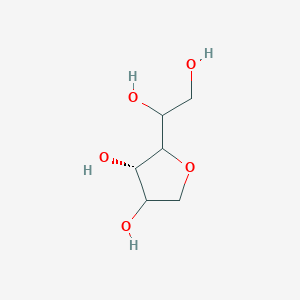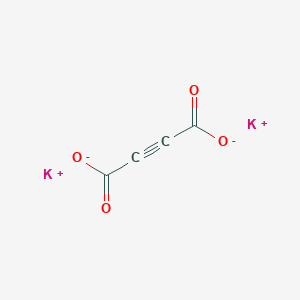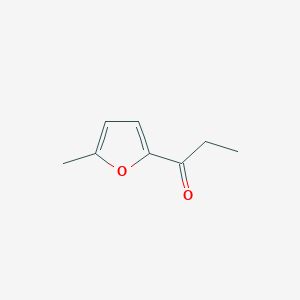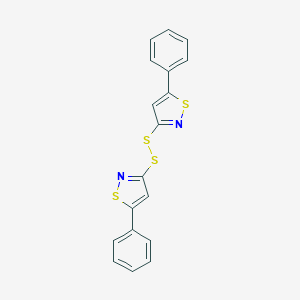
5,5'-Diphenyl-3,3'-diisothiazole disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-Diphenyl-3,3'-diisothiazole disulfide (DPDS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPDS is a disulfide derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. DPDS is known for its high stability, low toxicity, and strong antioxidant properties, making it a promising candidate for various applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of 5,5'-Diphenyl-3,3'-diisothiazole disulfide is not fully understood, but it is thought to involve the scavenging of free radicals and the inhibition of oxidative stress. 5,5'-Diphenyl-3,3'-diisothiazole disulfide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and to reduce the levels of reactive oxygen species in cells.
Efectos Bioquímicos Y Fisiológicos
5,5'-Diphenyl-3,3'-diisothiazole disulfide has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have demonstrated that 5,5'-Diphenyl-3,3'-diisothiazole disulfide can protect cells from oxidative damage, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have shown that 5,5'-Diphenyl-3,3'-diisothiazole disulfide can improve cognitive function, reduce liver damage, and protect against radiation-induced injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5'-Diphenyl-3,3'-diisothiazole disulfide has several advantages for use in laboratory experiments, including its high stability, low toxicity, and ease of synthesis. However, 5,5'-Diphenyl-3,3'-diisothiazole disulfide also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates in solution.
Direcciones Futuras
There are several future directions for research on 5,5'-Diphenyl-3,3'-diisothiazole disulfide, including:
1. Investigation of the mechanism of action of 5,5'-Diphenyl-3,3'-diisothiazole disulfide in more detail, including its interactions with cellular components and signaling pathways.
2. Development of new methods for synthesizing 5,5'-Diphenyl-3,3'-diisothiazole disulfide and its derivatives, with improved yields and purity.
3. Exploration of the potential applications of 5,5'-Diphenyl-3,3'-diisothiazole disulfide in drug development, including its use as a lead compound for the development of new drugs for various diseases.
4. Investigation of the potential of 5,5'-Diphenyl-3,3'-diisothiazole disulfide as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Study of the potential of 5,5'-Diphenyl-3,3'-diisothiazole disulfide as a food preservative or antioxidant additive in the food industry.
In conclusion, 5,5'-Diphenyl-3,3'-diisothiazole disulfide is a promising chemical compound with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent or industrial additive.
Métodos De Síntesis
5,5'-Diphenyl-3,3'-diisothiazole disulfide can be synthesized through a variety of methods, including the reaction of 5,5'-diphenylisothiazolidine-3,3'-dione with hydrogen sulfide or thiol compounds, or the reaction of 5,5'-diphenylisothiocyanate with thiols. The synthesis of 5,5'-Diphenyl-3,3'-diisothiazole disulfide is a relatively simple process that can be carried out using standard laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
5,5'-Diphenyl-3,3'-diisothiazole disulfide has been the subject of numerous scientific studies due to its potential applications in various fields. In chemistry, 5,5'-Diphenyl-3,3'-diisothiazole disulfide has been used as a catalyst in organic reactions, as well as a stabilizer in polymers and plastics. In biology, 5,5'-Diphenyl-3,3'-diisothiazole disulfide has been investigated for its antioxidant and anti-inflammatory properties, as well as its potential as a drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
15139-41-0 |
|---|---|
Nombre del producto |
5,5'-Diphenyl-3,3'-diisothiazole disulfide |
Fórmula molecular |
C18H12N2S4 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
5-phenyl-3-[(5-phenyl-1,2-thiazol-3-yl)disulfanyl]-1,2-thiazole |
InChI |
InChI=1S/C18H12N2S4/c1-3-7-13(8-4-1)15-11-17(19-21-15)23-24-18-12-16(22-20-18)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
NVJLHGOWQFPKFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NS2)SSC3=NSC(=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NS2)SSC3=NSC(=C3)C4=CC=CC=C4 |
Otros números CAS |
15139-41-0 |
Sinónimos |
5,5'-diphenyl-3,3'-diisothiazole disulfide DPDIDS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



